molecular formula C22H21F3N2O2 B6536002 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide CAS No. 1021221-16-8

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B6536002
CAS No.: 1021221-16-8
M. Wt: 402.4 g/mol
InChI Key: OZWKFEWMSSLVGX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a cyclopentanecarbonyl-substituted dihydroindole core linked to a 4-(trifluoromethyl)benzamide group. The dihydroindole moiety introduces rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O2/c23-22(24,25)17-8-5-15(6-9-17)20(28)26-18-10-7-14-11-12-27(19(14)13-18)21(29)16-3-1-2-4-16/h5-10,13,16H,1-4,11-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKFEWMSSLVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it a useful building block in organic synthesis.

Biology: N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, providing insights into molecular mechanisms.

Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its ability to modulate biological processes makes it a candidate for the development of new drugs, particularly in the areas of inflammation and pain management.

Industry: The compound's properties also make it suitable for various industrial applications, such as the development of advanced materials and agrochemicals. Its stability and reactivity can be harnessed to create innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application, but they generally include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural Differences

The target compound’s unique substituents distinguish it from other benzamide derivatives:

Compound Key Substituents Structural Features
Target Compound Cyclopentanecarbonyl, dihydroindole, trifluoromethyl Rigid dihydroindole core; lipophilic trifluoromethyl group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxy-dimethylethyl Flexible N,O-bidentate directing group; polar hydroxy moiety
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Chloro, methylsulfanyl, tetrazolyl, trifluoromethyl Ionic sodium salt; heterocyclic tetrazolyl group; herbicidal activity
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Isopropoxy phenyl, trifluoromethyl Agricultural fungicide; methoxy group enhances soil mobility

Key Observations :

  • The cyclopentanecarbonyl group in the target compound may improve target binding specificity compared to simpler alkyl or aryl substituents in analogs .
  • Unlike herbicidal benzamides (e.g., ), the absence of ionic or heterocyclic groups (e.g., tetrazolyl) in the target suggests non-agrochemical applications .
Functional Group Effects
  • Trifluoromethyl Group : Present in the target compound and flutolanil, this group enhances membrane permeability and resistance to oxidative metabolism .
  • Directing Groups : The hydroxy-dimethylethyl group in ’s compound facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound .

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